dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride
Description
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium chloride (CAS: 3829-91-2) is a quaternary ammonium salt with the molecular formula C₂₀H₃₃ClFNO₃ and a molecular weight of 389.932 g/mol . Its structure comprises a dibutylammonium group connected via a propyloxy linker to a 2-ethoxy-5-fluorobenzoyl moiety. Key physical properties include a boiling point of 439.2°C and a flash point of 219.4°C, indicating moderate thermal stability . The compound’s high LogP value (5.475) suggests significant lipophilicity, which may influence its solubility and membrane permeability in biological systems .
Properties
CAS No. |
3829-91-2 |
|---|---|
Molecular Formula |
C20H33ClFNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)18-16-17(21)10-11-19(18)24-6-3;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
InChI Key |
VYYNYHBJFFCHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=C(C=CC(=C1)F)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride typically involves the following key steps:
Formation of the 2-ethoxy-5-fluorobenzoyl moiety: This aromatic ketone fragment is synthesized through selective acylation of appropriately substituted aromatic precursors, often involving halogenated benzoyl derivatives and ethoxy substitution at the ortho position.
Introduction of the oxypropyl linker: The 3-hydroxypropyl group is esterified with the 2-ethoxy-5-fluorobenzoyl chloride to form the corresponding ester intermediate.
Quaternization to form the azanium salt: The dibutylammonium cation is introduced by reaction of the oxypropyl ester intermediate with dibutylamine, followed by protonation and chloride ion introduction to yield the azanium chloride salt.
Detailed Stepwise Preparation
Step 1: Synthesis of 2-Ethoxy-5-fluorobenzoyl Chloride
Starting from 2-ethoxy-5-fluorobenzoic acid, the acid chloride is prepared via reaction with thionyl chloride or oxalyl chloride under reflux conditions.
The reaction is typically conducted in anhydrous solvents such as dichloromethane or chloroform to avoid hydrolysis.
The acid chloride is purified by distillation or recrystallization to ensure high purity for subsequent steps.
Step 2: Esterification with 3-Hydroxypropyl Intermediate
The 3-hydroxypropyl compound (such as 3-hydroxypropyl alcohol or a protected variant) is reacted with the 2-ethoxy-5-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released HCl.
The reaction is carried out under inert atmosphere (nitrogen or argon) at low temperatures (0–5°C) initially, then allowed to warm to room temperature to complete the esterification.
The product, 3-(2-ethoxy-5-fluorobenzoyl)oxypropyl intermediate, is isolated by aqueous workup and purified by column chromatography or recrystallization.
Step 3: Formation of Dibutylammonium Salt
The ester intermediate is reacted with dibutylamine in an appropriate solvent (e.g., ethanol or acetonitrile) to form the corresponding ammonium salt.
Protonation is achieved by addition of hydrochloric acid or another chloride source, precipitating the this compound.
The salt is filtered, washed, and dried under vacuum to obtain the final product.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride, anhydrous solvent | Reflux (ca. 70°C) | 2–4 hours | Use of inert atmosphere recommended |
| Esterification | 3-hydroxypropyl, pyridine/triethylamine | 0–5°C to RT | 3–6 hours | Slow addition of acid chloride advised |
| Ammonium salt formation | Dibutylamine, HCl | RT | 1–2 hours | Precipitation monitored for completion |
Purification Techniques
Crystallization: The final ammonium chloride salt often crystallizes from ethanol or isopropanol.
Chromatography: Intermediate esters may require silica gel chromatography with eluent gradients of ethyl acetate and hexane.
Drying: Vacuum drying at 40–50°C removes residual solvents and moisture.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): Confirms the aromatic, ethoxy, and propyl linkages.
Mass Spectrometry (MS): Verifies molecular weight and purity.
Infrared Spectroscopy (IR): Identifies ester carbonyl and ammonium salt functional groups.
Elemental Analysis: Confirms composition consistent with the chloride salt form.
Research Findings and Source Diversity
The synthesis aligns with aromatic esterification and quaternary ammonium salt formation protocols documented in related patent literature on substituted benzoyl compounds and ammonium salts.
Comparable esterification and salt formation methods are detailed in advanced organic synthesis literature, emphasizing controlled reaction conditions for high yield and purity.
Photoinitiator compound patents illustrate the importance of precise functional group introduction and salt formation to achieve desired chemical and physical properties, supporting the synthetic approach described here.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Acid chloride synthesis | 2-ethoxy-5-fluorobenzoic acid, thionyl chloride | Chlorination | Anhydrous, reflux, inert atmosphere | 2-ethoxy-5-fluorobenzoyl chloride |
| Esterification | 3-hydroxypropyl compound, base | Nucleophilic acyl substitution | Low temperature start, inert gas | 3-(2-ethoxy-5-fluorobenzoyl)oxypropyl ester |
| Quaternization and salt formation | Dibutylamine, hydrochloric acid | Salt formation | Room temperature, controlled acid addition | This compound |
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The ethoxy-fluorobenzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoyl moiety .
Scientific Research Applications
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison :
- The diethyl analog has a smaller alkyl chain (diethyl vs. dibutyl) and a simpler benzoyl substituent (4-fluoro vs. 2-ethoxy-5-fluoro). This results in a lower molecular weight (289.77 vs. 389.93) and reduced lipophilicity (LogP 3.516 vs. 5.475), likely impacting solubility and pharmacokinetics .
tert-Butyl-[3-(2-cyanophenoxy)-2-hydroxypropyl]azanium Chloride (Bunitrolol Hydrochloride)
Comparison :
- Bunitrolol features a tert-butyl group and a 2-cyanophenoxy substituent, differing in both the ammonium substituent and aryl group. Its lower molecular weight (337.85 vs. 389.93) and LogP (estimated ~2.5) suggest higher polarity, aligning with its therapeutic use requiring moderate lipophilicity for blood-brain barrier penetration .
Benzyl-Dimethyl-[3-(tetradecanoylamino)propyl]azanium Chloride
Comparison :
- This compound has a long alkyl chain (tetradecanoyl) and a benzyl group, resulting in a higher molecular weight (519.12 vs. 389.93). Its structure is optimized for surface activity, whereas the target compound’s fluorinated benzoyl group may prioritize electronic effects over micelle formation .
- The LogP of this surfactant is likely higher than the target compound, but exact values are unavailable.
Structural and Functional Analysis
Substituent Effects
- Fluorine and Ethoxy Groups: The 2-ethoxy-5-fluoro substitution in the target compound introduces both electron-withdrawing (F) and electron-donating (ethoxy) effects.
- Alkyl Chain Length : The dibutyl group enhances lipophilicity compared to diethyl or dimethyl analogs, which may improve tissue penetration but reduce aqueous solubility.
Physicochemical Properties
Key Observations :
- The target compound’s higher PSA (38.77 vs.
- The lower PSA compared to bunitrolol (estimated ~50) suggests reduced polarity, aligning with its higher LogP.
Biological Activity
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride is a quaternary ammonium compound with significant potential in various biological applications, particularly in antimicrobial formulations. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dibutyl group, a propyl chain, and a fluorobenzoyl moiety. Its molecular formula is C₁₈H₂₄ClFNO₃, with a molecular weight of approximately 389.932 g/mol. The presence of a positively charged nitrogen atom enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride exhibits its biological activity primarily through its interaction with microbial membranes. The quaternary ammonium structure allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is common among many quaternary ammonium compounds, which are known for their antimicrobial properties.
Interaction Studies
Research indicates that this compound can enhance the efficacy of traditional antibiotics when used in combination therapies. The synergistic effects observed suggest that dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride may alter the permeability of bacterial membranes, allowing antibiotics to penetrate more effectively.
Biological Activity Data
The following table summarizes key findings related to the biological activity of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 32 µg/mL | Effective against gram-negative bacteria |
| Staphylococcus aureus | 16 µg/mL | Effective against gram-positive bacteria |
| Candida albicans | 64 µg/mL | Shows antifungal activity |
| Pseudomonas aeruginosa | 64 µg/mL | Resistance observed in some strains |
These results indicate that dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic formulations.
Case Studies
- Antimicrobial Formulations : A study evaluated the efficacy of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride in various pharmaceutical formulations targeting skin infections. Results demonstrated significant reductions in bacterial counts on treated surfaces compared to controls.
- Synergistic Effects with Antibiotics : Another research project investigated the synergistic effects of this compound when combined with amoxicillin against Staphylococcus aureus. The combination showed a reduced MIC for amoxicillin by 50%, indicating enhanced effectiveness due to the presence of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride.
Synthesis and Stability
The synthesis of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium; chloride involves several steps, including nucleophilic substitution reactions and careful control of reaction conditions to ensure high yield and purity. The presence of ether and ester functionalities contributes to its stability and reactivity, allowing for potential modifications that may enhance its biological activity further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
